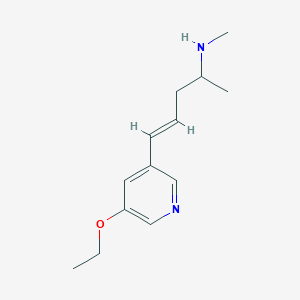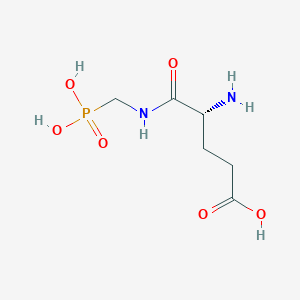
G-D-Glutamylaminomethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of G-D-Glutamylaminomethylphosphonic acid involves specific reaction conditions and routes. One common method includes the reaction of glutamic acid with aminomethylphosphonic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
G-D-Glutamylaminomethylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .
Aplicaciones Científicas De Investigación
G-D-Glutamylaminomethylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role as an NMDA receptor antagonist, which has implications in neurological research . In medicine, it is explored for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases . In industry, it is used in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of G-D-Glutamylaminomethylphosphonic acid involves its interaction with NMDA glutamatergic receptors. By binding to these receptors, it inhibits the excitatory neurotransmission mediated by glutamate, which can help in reducing neuronal excitability and preventing seizures . The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and plasticity .
Comparación Con Compuestos Similares
G-D-Glutamylaminomethylphosphonic acid can be compared with other similar compounds, such as beta-D-aspartylaminomethylphosphonic acid and omega-phosphonic-alpha-carboxylic amino acids . These compounds also act as NMDA receptor antagonists but may differ in their potency, selectivity, and specific applications. The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties .
Similar Compounds
- Beta-D-aspartylaminomethylphosphonic acid
- Omega-phosphonic-alpha-carboxylic amino acids
- Aminolevulinic acid related compounds
Propiedades
Fórmula molecular |
C6H13N2O6P |
|---|---|
Peso molecular |
240.15 g/mol |
Nombre IUPAC |
(4R)-4-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N2O6P/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H2,12,13,14)/t4-/m1/s1 |
Clave InChI |
ZLJRRFLZFIAXLY-SCSAIBSYSA-N |
SMILES isomérico |
C(CC(=O)O)[C@H](C(=O)NCP(=O)(O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)NCP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


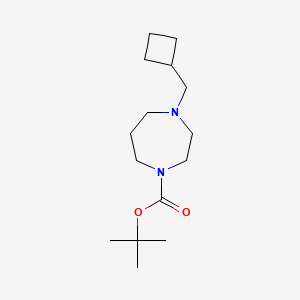
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
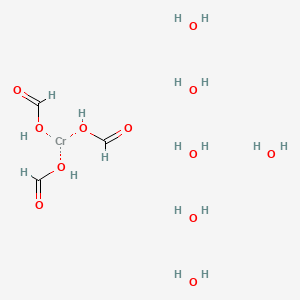
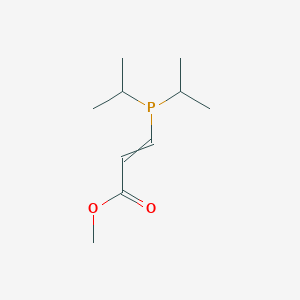
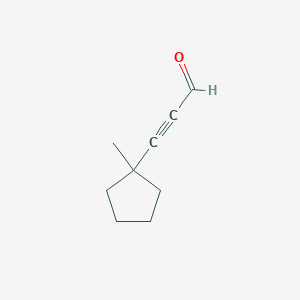
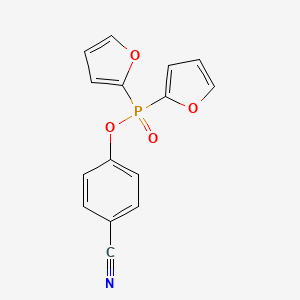
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

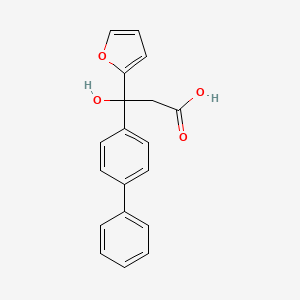
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)

![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
